Chemical structure and properties of (3R)-3-Amino-3-(2-anthryl)propan-1-OL
Chemical structure and properties of (3R)-3-Amino-3-(2-anthryl)propan-1-OL
Technical Whitepaper: Structural Profiling and Mechanistic Applications of (3R)-3-Amino-3-(2-anthryl)propan-1-ol
Executive Summary
In the realm of advanced molecular design, the convergence of chiral directing groups with highly conjugated fluorophores opens robust pathways for sensor development and asymmetric synthesis. (3R)-3-Amino-3-(2-anthryl)propan-1-ol represents a highly specialized molecular architecture that perfectly embodies this convergence. By coupling the stereochemical rigidity of a chiral 1,3-amino alcohol with the rich photophysical properties of an anthracene moiety, this compound serves as a critical building block for chiral fluorescent sensors and pharmaceutical intermediates[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Herein, we will dissect the physicochemical data, explore the causality behind its mechanistic utility in chiral recognition, and establish a self-validating synthetic protocol for its functionalization.
Physicochemical and Photophysical Profiling
To effectively utilize (3R)-3-Amino-3-(2-anthryl)propan-1-ol in downstream applications, one must first understand its baseline quantitative properties. The anthracene ring provides a rigid, planar, and electron-rich
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | (3R)-3-Amino-3-(anthracen-2-yl)propan-1-ol |
| CAS Number ((R)-form) | 1270027-30-9[3] |
| CAS Number (Racemic) | 1270458-22-4[4] |
| Molecular Formula | C₁₇H₁₇NO[4] |
| Molecular Weight | 251.32 g/mol [3] |
| Predicted pKa (Hydroxyl) | ~ 14.90[4] |
| Core Structural Motifs | Anthracene fluorophore, Chiral 1,3-amino alcohol |
Mechanistic Utility: Chiral Fluorescent Sensing
The most profound application of (3R)-3-Amino-3-(2-anthryl)propan-1-ol lies in its capacity to act as a chiral fluorescent sensor[1]. The causality behind this application is rooted in Photoinduced Electron Transfer (PET) .
In its unbound state, the lone pair of electrons on the amine nitrogen quenches the fluorescence of the adjacent anthracene ring via PET. However, when a target chiral analyte (such as a chiral carboxylic acid) binds to the amino alcohol motif via hydrogen bonding, the nitrogen's lone pair becomes electronically engaged. This engagement blocks the PET mechanism, resulting in a dramatic "turn-on" fluorescence signal. The (3R) stereocenter dictates the spatial geometry of this binding pocket, ensuring that only specific enantiomers of the analyte fit sterically, thereby allowing for highly enantioselective discrimination[1].
Fig 1. Mechanism of chiral recognition and PET-modulated fluorescence.
Synthetic Transformations & Stereocontrol Workflows
When utilizing this compound as a building block for drug development or materials science[5], achieving stereocontrol during functionalization is paramount. A common requirement is the nucleophilic substitution of the primary alcohol at the C1 position[1].
To maintain scientific integrity, any protocol executed on this molecule must be a self-validating system —meaning the experimental design inherently prevents side reactions, and orthogonal analytical checks are built into the workflow to confirm stereochemical fidelity.
Protocol: Stereoretentive Functionalization via SN2 Displacement
Objective: Convert the primary alcohol into a functionalized moiety (e.g., an azide) without epimerizing the critical C3 chiral center.
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Step 1: Amine Protection (N-Boc)
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Procedure: React the starting material with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM).
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Causality: The free primary amine is highly nucleophilic. If left unprotected, subsequent activation of the primary alcohol will lead to intramolecular cyclization (forming an unwanted azetidine ring). N-Boc protection sterically and electronically deactivates the nitrogen.
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Step 2: Hydroxyl Activation (O-Tosylation)
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Procedure: Treat the N-Boc intermediate with p-Toluenesulfonyl chloride (TsCl) in the presence of Pyridine at 0°C.
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Causality: The primary hydroxyl group is a poor leaving group. Tosylation converts the -OH into a tosylate (-OTs), a superior leaving group, priming the C1 carbon for nucleophilic attack[1].
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Step 3: SN2 Nucleophilic Displacement
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Procedure: Introduce Sodium Azide (NaN₃) in a polar aprotic solvent (DMF) at 60°C.
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Causality: The azide acts as a strong nucleophile, driving an SN2 backside attack strictly at the C1 position. Because the reaction is isolated to C1, the stereocenter at C3 remains completely untouched, ensuring 100% stereoretention of the (3R) configuration.
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Step 4: Self-Validation (Chiral HPLC & NMR)
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Procedure: Analyze the purified product using Chiral Stationary Phase HPLC and 1D ¹H-NMR.
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Causality: This final step closes the validation loop. HPLC confirms >99% enantiomeric excess (ruling out remote racemization), while NMR confirms the disappearance of the OTs methyl protons, proving complete substitution.
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Fig 2. Self-validating synthetic workflow for C1 functionalization.
Applications in Drug Development & Materials Science
Beyond sensor development, derivatives of this scaffold, such as the oxidized precursor 3-Amino-3-(2-anthryl)propanoic acid, are actively investigated in pharmaceutical pipelines[5]. The unique spatial arrangement provided by the anthracene-phenyl system combined with the chiral backbone makes it a prime candidate for probing neurological receptors where deep, hydrophobic binding pockets require rigid, stereospecific ligands[5]. Furthermore, in materials science, incorporating this chiral motif into polymer backbones yields materials with highly specific optical rotation characteristics, suitable for advanced photonics.
References
Sources
- 1. 3-Amino-3-(2-anthryl)propan-1-OL | Benchchem [benchchem.com]
- 2. 3-Amino-3-(2-anthryl)propan-1-OL | Benchchem [benchchem.com]
- 3. 3-Amino-3-(2-anthryl)propan-1-OL | Benchchem [benchchem.com]
- 4. 3-氨基-3-(2-蒽基)丙-1-醇 | 1270458-22-4 [m.chemicalbook.com]
- 5. Buy 3-Amino-3-(2-anthryl)propanoic acid [smolecule.com]
